molecular formula C13H15BrO2 B13654831 Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate

Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate

Cat. No.: B13654831
M. Wt: 283.16 g/mol
InChI Key: YGAWZWYEMNRJQJ-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C₁₃H₁₅BrO₂. It is a derivative of cyclopentane, featuring a bromophenyl group and a carboxylate ester. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate can be synthesized through various methods. One common approach involves the esterification of 1-(3-bromophenyl)cyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Various substituted cyclopentane derivatives.

    Reduction: 1-(3-bromophenyl)cyclopentanol.

    Oxidation: 1-(3-bromophenyl)cyclopentanecarboxylic acid.

Scientific Research Applications

Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate is utilized in several scientific research areas:

    Organic Chemistry: As a building block for the synthesis of more complex molecules.

    Pharmaceuticals: In the development of new drugs and therapeutic agents.

    Material Science: As a precursor for the synthesis of polymers and other advanced materials.

    Biological Studies: To investigate its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
  • Methyl 1-(3-bromophenyl)cyclohexane-1-carboxylate

Uniqueness

Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its cyclopentane ring provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C13H15BrO2/c1-16-12(15)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9H,2-3,7-8H2,1H3

InChI Key

YGAWZWYEMNRJQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)C2=CC(=CC=C2)Br

Origin of Product

United States

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